molecular formula C9H9ClO2 B156443 3-(2-Chlorophenyl)propionic acid CAS No. 1643-28-3

3-(2-Chlorophenyl)propionic acid

Cat. No. B156443
CAS RN: 1643-28-3
M. Wt: 184.62 g/mol
InChI Key: KZMDFTFGWIVSNQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propionic acid is a compound that is structurally related to various other chlorophenyl propionic acids, which have been studied for their potential biological activities and chemical properties. While the specific compound of interest is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics of 3-(2-Chlorophenyl)propionic acid.

Synthesis Analysis

The synthesis of related chlorophenyl propionic acids often involves reactions such as esterification, carbonylation, and other organic transformations. For example, organotin esterification has been used to synthesize derivatives of chlorophenyl propenoic acids, which are characterized by spectroscopic methods . Similarly, the carbonylation reaction of dichlorobiphenyl leads to the formation of chlorophenyl benzoic acids . These methods could potentially be adapted for the synthesis of 3-(2-Chlorophenyl)propionic acid.

Molecular Structure Analysis

X-ray crystallography has been a key technique in determining the molecular structure of chlorophenyl propionic acids. The crystal structures of optically active chloro-substituted 3-hydroxy-3-phenylpropionic acids have been determined, revealing details such as hydrogen-bond patterns and steric interactions . Additionally, the crystal structure of related compounds, such as 2-(4-chlorophenoxy)propionic acid, shows hydrogen bonding and catemer motifs . These findings suggest that 3-(2-Chlorophenyl)propionic acid may also exhibit specific intermolecular interactions and conformations.

Chemical Reactions Analysis

Chlorophenyl propionic acids can participate in various chemical reactions. The presence of the carboxylic acid group allows for reactions typical of carboxylic acids, such as esterification and amide formation. The chlorophenyl moiety may also influence the reactivity and selectivity of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl propionic acids can be inferred from related compounds. For instance, the melting points of optically active chloro-substituted 3-hydroxy-3-phenylpropionic acids have been reported, along with their crystal packing and hydrogen-bonding patterns . The solubility, acidity, and stability of 3-(2-Chlorophenyl)propionic acid could be similar to these related compounds, influenced by the presence of the chlorophenyl group and the carboxylic acid functionality.

Scientific Research Applications

Herbicide Analysis

A study by Výboh et al. (1972) describes a method for quantitatively determining the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, an active ingredient in herbicide formulations. This method can analyze both technical products and formulated products, providing insights into impurities and by-products in herbicide formulations Výboh, Michálek, Mrva, & Ungvarský, 1972.

Chemical Synthesis

Hogale, Shirke, and Kharade (1995) conducted research on the synthesis of new Benzofuro(2,3-c)pyrazol-3(1H)-ones, involving 2-(2,4-Dimethylphenoxy)propionic acid. This research contributes to the field of organic chemistry, particularly in the synthesis of complex organic compounds Hogale, Shirke, & Kharade, 1995.

Crystallography and Molecular Structure

Kumarasinghe, Hruby, and Nichol (2009) explored the synthesis and molecular structure of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester. Their work highlights the importance of crystallography in determining the structure of complex organic molecules Kumarasinghe, Hruby, & Nichol, 2009.

Agricultural Applications

Imchen, Sema, Maiti, and Sarkar (2022) studied the effect of 2-(3-chlorophenoxy) propionic acid on the crown size, yield, and quality of pineapple. Their research shows the potential agricultural applications of this compound in optimizing fruit production Imchen, Sema, Maiti, & Sarkar, 2022.

Hypolipidemic Agents

Tomisawa et al. (1985) investigated 3-(4-Phenoxybenzoyl) propionic acids for hypolipidemic activity. This study contributes to medicinal chemistry, particularly in the development of new therapeutic agents for lipid-related disorders Tomisawa, Kameo, Matsunaga, Saito, Hosoda, Asami, & Sota, 1985.

Propionic Acid Production and Applications

Gonzalez-Garcia et al. (2017) provided an in-depth review of microbial fermentation processes for propionic acid production, highlighting its commercial value in various industries, including food, cosmetics, and pharmaceuticals Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017.

Safety And Hazards

The safety data sheet for “3-(2-Chlorophenyl)propionic acid” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDFTFGWIVSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167741
Record name Benzenepropanoic acid, 2-chloro-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)propionic acid

CAS RN

1643-28-3
Record name Benzenepropanoic acid, 2-chloro-
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Record name 1643-28-3
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Record name Benzenepropanoic acid, 2-chloro-
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Record name 1643-28-3
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Synthesis routes and methods I

Procedure details

To a 50 liter flask was added diethyl o-chlorobenzylmalonate (6067 g, 21.31 mol), glacial acetic acid (1090 mL), and concentrated hydrochloric acid (16,000 mL). The reaction was then heated at reflux for 21 hours and 13 minutes. Additional concentrated hydrochloric acid (1840 mL, 5520 mL total) was added at 3.5, 13.5, and 17 hours into the reflux. The reaction was cooled to 0°±2° C. and the resulting solid was collected by suction filtration and washed with water (4L). The solid was suspended in water (8L) and the slurry was stirred for five minutes. The solid was collected by suction filtration and washed with water (20L). The filtrate was pH 2 and tested positive for chlorine. The solid was then washed seven times in the following manner; the solid was suspended in water (8L) and stirred for approximately ten minutes. The solid was collected by suction filtration and washed with water (4L). The filtrate was tested for chloride ion and the pH was recorded. The final filtrate was pH 4.5-5 and tested negative to the presence of chloride ion. A total of 100 liters of water was used to wash the solid. The solid was dried under vacuum at 35°±3° C. for 70 hours to give crude β-2-chlorophenylpropionic acid (3653 g, 93.4%) as a white solid.
Quantity
6067 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1090 mL
Type
solvent
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Quantity
1840 mL
Type
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 171.0 g (2.51 mol) of sodium ethoxide in ethanol is admixed with 149.2 g (932 mmol) of diethyl malonate. 50.0 g (311 mmol) of 2-chlorobenzyl chloride are added to this reaction mixture, and after the addition is complete the reaction mixture is refluxed for three hours. After cooling to room temperature, 480 g (1.71 mol) of a KOH solution are added and the mixture is subsequently refluxed for another hour. The ethanol is then distilled off and the residue is subjected to an aqueous work-up and extracted three times with 100 ml each time of diethyl ether. The organic phase is discarded and the aqueous phase is brought to a pH of 1 using concentrated HCl. The mixture is subsequently extracted three times with 100 ml each time of diethyl ether. The combined organic phases are washed with 100 ml of water and then with 100 ml of a saturated NaCl solution.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
149.2 g
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reactant
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Quantity
50 g
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reactant
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Quantity
480 g
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Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

3-(2-chloro-phenyl)-acrylic acid (10.00 g, 55.00 mmol) in THF was mixed with Rh/Al2O3 (500 mg) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(2-chloro-phenyl)-propionic acid. 3-(2-chloro-phenyl)-propionic acid (10.0 g, 43.70 mmol) was then reacted with SOCl2 (6.00 mL, 82.26 mmol) and AlCl3 (8.00 g, 60.00 mmol) according to the protocols as outlined in general procedure C to afford the title chloroindanone. iv Berrier, C.; Gesson, J. P.; Jacquesy, J. C.; Renoux, A. Tetrahedron 1984, 40, 4973-4980.
Quantity
10 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Chlorocinnamic acid (26 g) (ex Aldrich) in glacial acetic acid (250 ml) was subjected to hydrogenation at 45 psi in the presence of 10% palladium/charcoal. Conventional work-up gave 3-(2-chlorophenyl)propanoic acid (26.3 g) which was added to polyphosphoric acid (220 g) at 80° under nitrogen. After stirring for 2 hours at 80° the mixture was allowed to cool and added to water, ether extraction and conventional work up gave 4-chloroindan-1-one as a brown solid (10 g).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
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0 (± 1) mol
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catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

Methyl 3-(2-chlorophenyl)propionate was refluxed in 10% aqueous sodium hydroxide (1 l.) for two hours and the reaction mixture was cooled, acidified and filtered. The filter cake was dissolved in hot aqueous sodium bicarbonate and filtered. The filtrate was acidified and filtered to yield 3-(2-chlorophenyl)propionic acid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
B de Lange, DJ Hyett, PJD Maas, D Mink… - …, 2011 - Wiley Online Library
A tale of two catalysts:(S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors, was until recently produced by Fischer indole synthesis and classical resolution in seven steps. …
ND Obushak, VS Matiichuk, RL Martyak - Chemistry of Heterocyclic …, 2003 - Springer
3-Chloro-2-chlorocarbonylbenzo[b]thiophenes were obtained on oxidation of Meerwein reaction products, viz. 3-aryl-2-halopropionic acids and their esters, with thionyl chloride in the …
Number of citations: 12 link.springer.com
K Han, Y Kim, J Park, MJ Kim - Tetrahedron Letters, 2010 - Elsevier
A practical and efficient procedure for the synthesis of a potent calcimimetic (+)-NPS R-568 was developed. This procedure includes as the key step the asymmetric reductive acylation …
Number of citations: 28 www.sciencedirect.com
OR Thiel, C Bernard, W Tormos, A Brewin, S Hirotani… - Tetrahedron …, 2008 - Elsevier
A practical synthesis of cinacalcet (Sensipar ® , Mimpara ® ) is described. The synthesis starts from readily available starting materials and relies on safe and practical reaction …
Number of citations: 51 www.sciencedirect.com
N Richtmyer - Journal of the American Chemical Society, 1946 - ACS Publications
COMMUNICATIONS TO THE EDITOR Page 1 June, 1946 Communications to the Editor 1137 d-Amino-S-chlorophenylpropionic Acids d-Amino-/3-(2-chlorophenyl)-propionic acid was …
Number of citations: 1 pubs.acs.org
JL O'Connell, JS Simpson, PG Dumanski… - Organic & …, 2006 - pubs.rsc.org
The aromatic halogenation of simple alkylbenzenes with chlorine proceeds smoothly in acetic acid but is much less efficient in less polar solvents. By contrast chlorination of ω-…
Number of citations: 18 pubs.rsc.org
X Zheng, R Wang, C Yin - Virology, 2023 - Elsevier
Dengue virus (DENV), Japanese encephalitis virus (JEV) and Zika virus (ZIKV) are the three most important flaviviruses, which can cause health problems worldwide. All these …
Number of citations: 2 www.sciencedirect.com
SA Mantey, DH Coy, LK Entsuah, RT Jensen - Journal of Pharmacology and …, 2004 - ASPET
The human bombesin receptor subtype 3 (hBRS-3) orphan receptor, which has a high homology to bombesin (Bn) receptors [gastrin-releasing peptide (GRP) and neuromedin B (NMB) …
Number of citations: 46 jpet.aspetjournals.org
Z Li, Y Pan, W Zhong, Y Zhu, Y Zhao, L Li, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A small molecule library of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives has been synthesized and evaluated as inhibitors of caspase-3 and -7, in which some of them …
Number of citations: 12 www.sciencedirect.com
A Ali, J Wang, W Jiang, S Wei, Q Sun, Q Xia, Z Wang… - LWT, 2023 - Elsevier
… The resulting supernatants were combined with 50% acetonitrile solution (200 μL) prepared with an internal standard (2-amino-3-2-chlorophenyl-propionic acid) at 4 C. The final …
Number of citations: 2 www.sciencedirect.com

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